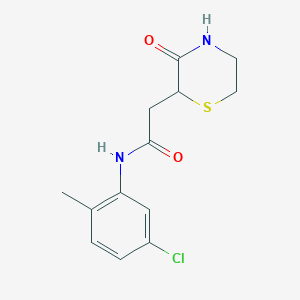
N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as CT04, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CT04 belongs to the class of thiomorpholine-containing compounds, which have been shown to possess a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded proteins, which induces apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the NF-κB pathway, a signaling pathway that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the migration and invasion of cancer cells, which are crucial processes involved in cancer metastasis. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound also exhibits antibacterial activity by inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is its high potency and selectivity. This compound has been shown to exhibit anti-cancer activity at low concentrations, making it a potential candidate for the development of novel anti-cancer drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. This compound also exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. One of the main areas of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of research is the identification of the specific proteins targeted by this compound, which can help in the development of more selective and potent anti-cancer drugs. Further studies are also needed to investigate the potential of this compound in the treatment of various inflammatory and infectious diseases.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications in cancer, inflammation, and infectious diseases make it a potential candidate for the development of novel drugs. The synthesis method of this compound is relatively simple, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-cancer activity. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to possess anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(14)6-10(8)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQRLOFVYZZIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425959.png)
![ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4425971.png)
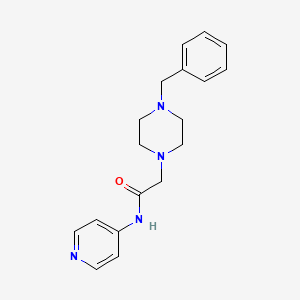
![N-benzyl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4425987.png)


![N-(4-methoxyphenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4426012.png)
![1-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426022.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426034.png)
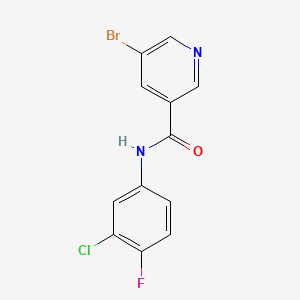
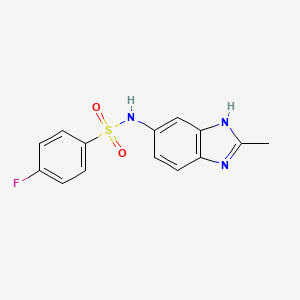
![N-[3-(1H-imidazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426055.png)
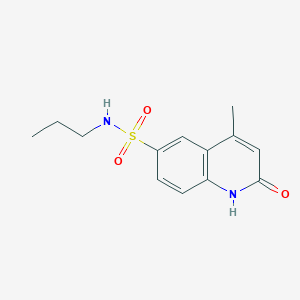
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexyl-N-methylurea](/img/structure/B4426065.png)